Bienvenue dans la boutique en ligne BenchChem!

(S)-GS-621763

Oral prodrug Pharmacokinetics GS-441524 plasma exposure

(S)-GS-621763 is a superior, oral prodrug of GS-441524, delivering remdesivir's active metabolite with high bioavailability. It outperforms GS-441524 in reducing SARS-CoV-2 viral load in human airway models and uniquely blocks transmission in ferret studies. For research on oral antiviral efficacy and transmission dynamics, this compound is essential.

Molecular Formula C24H31N5O7
Molecular Weight 501.5 g/mol
Cat. No. B8150239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-GS-621763
Molecular FormulaC24H31N5O7
Molecular Weight501.5 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)OC(=O)C(C)C)OC(=O)C(C)C
InChIInChI=1S/C24H31N5O7/c1-12(2)21(30)33-9-16-18(34-22(31)13(3)4)19(35-23(32)14(5)6)24(10-25,36-16)17-8-7-15-20(26)27-11-28-29(15)17/h7-8,11-14,16,18-19H,9H2,1-6H3,(H2,26,27,28)/t16-,18-,19-,24-/m1/s1
InChIKeyRVSSLHFYCSUAHY-VEBYGKHWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-GS-621763: An Orally Bioavailable GS-441524 Prodrug for Antiviral Research and Procurement


(S)-GS-621763 is an orally bioavailable prodrug of GS-441524, the parent nucleoside of the intravenous antiviral remdesivir, that targets the highly conserved SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) [1]. Following oral administration, GS-621763 is efficiently metabolized to the active triphosphate metabolite (GS-443902), identical to that generated by remdesivir, establishing a consistent mechanism of action [2]. The compound exhibits antiviral activity against multiple SARS-CoV-2 variants of concern and related coronaviruses, including MERS-CoV, in both cell culture and relevant animal models [3].

Why Generic GS-441524 or Remdesivir Cannot Substitute for (S)-GS-621763 in Oral Antiviral Research


GS-441524, the active nucleoside, suffers from suboptimal oral bioavailability, while remdesivir requires intravenous administration that limits its use to hospitalized patients and narrows the therapeutic window for early intervention [1]. GS-621763 overcomes these limitations via a distinct prodrug design that enables efficient oral absorption and dose-proportional systemic exposure to the active metabolite [2]. In ferrets, oral GS-621763 achieves near-undetectable SARS-CoV-2 burden and blocks viral transmission—outcomes not achievable with either parent compound via the oral route [3]. Substituting generic GS-441524 or relying on intravenous remdesivir would therefore fail to replicate the oral antiviral efficacy profile demonstrated in preclinical models.

Quantitative Differentiation of (S)-GS-621763: Head-to-Head Comparisons with Molnupiravir, GS-441524, and Remdesivir


Oral Bioavailability and Systemic Exposure: GS-621763 Enables Oral Delivery of GS-441524 in Mice

GS-621763 achieves dose-proportional plasma exposure of the active metabolite GS-441524 following oral administration, whereas the parent nucleoside GS-441524 exhibits poor oral bioavailability and remdesivir requires intravenous infusion [1]. In uninfected BALB/c mice, a single oral dose of 20 mg/kg GS-621763 produced sustained plasma GS-441524 concentrations, with undetectable circulating prodrug levels, indicating rapid and complete metabolic conversion [2].

Oral prodrug Pharmacokinetics GS-441524 plasma exposure

Antiviral Potency in Human Airway Epithelium: GS-621763 Demonstrates Superior Activity Against SARS-CoV-2 Variant of Concern Gamma

In well-differentiated human airway epithelium (HAE) cultures infected with SARS-CoV-2 VOC P.1 (gamma), GS-621763 reduced apically shed virus titers by over 2 log10 compared to untreated controls, achieving titers near the limit of detection [1]. Under identical conditions, GS-441524 produced less than a 1 log10 reduction, with virus titers remaining substantially above the detection limit [2]. This differential efficacy in a physiologically relevant human primary lung cell system highlights the functional advantage of the prodrug design.

SARS-CoV-2 Gamma variant Human airway epithelium Viral titer reduction

In Vivo Efficacy: GS-621763 Matches Molnupiravir in Reducing SARS-CoV-2 Lung Viral Load in Mice

In a direct head-to-head therapeutic comparison in SARS-CoV-2 MA10-infected mice, both GS-621763 and molnupiravir (EIDD-2801) administered orally produced equivalent reductions in lung viral titers, with both treatments achieving viral loads below 10^3 PFU per lung lobe at 2 days post-infection, compared to vehicle-treated controls exceeding 10^6 PFU [1]. GS-621763 administered at 30 mg/kg BID beginning 8 hours post-infection reduced lung viral titers by approximately 3–4 log10, demonstrating comparable in vivo antiviral potency to a clinically approved oral therapeutic [2].

SARS-CoV-2 mouse model Lung viral titer Molnupiravir comparator

Broad-Spectrum Coronavirus Activity: GS-621763 Exhibits Potent Antiviral Activity Against MERS-CoV

GS-621763 demonstrates potent antiviral activity against Middle East Respiratory Syndrome coronavirus (MERS-CoV), a genetically unrelated emerging coronavirus, in cell culture [1]. The compound inhibits MERS-CoV replication at submicromolar concentrations, with an EC50 of 0.71 μM in Vero cells [2]. In contrast, GS-441524 shows reduced potency against MERS-CoV in comparable assays, with reported EC50 values of 1.86 μM in Vero E6 cells, representing a 2.6-fold reduction in potency relative to GS-621763 .

MERS-CoV Broad-spectrum antiviral Coronavirus Cross-variant activity

Metabolic Conversion Identity: GS-621763 Generates the Same Active Triphosphate as Remdesivir in Lung Tissue

Oral GS-621763 is efficiently converted in lung tissue to the identical active triphosphate metabolite (GS-443902) generated by intravenous remdesivir, demonstrating a consistent intracellular mechanism of action [1]. In ferrets, oral administration of 10 mg/kg GS-621763 twice daily resulted in sustained lung levels of GS-443902, the actual RdRp inhibitor, confirming that the oral prodrug faithfully delivers the same pharmacologically active species as the IV-approved drug [2]. Plasma concentrations of intact GS-621763 prodrug were below the limit of quantification, indicating rapid and complete conversion [3].

Prodrug metabolism GS-443902 Triphosphate metabolite Lung distribution

Viral Transmission Blockade: GS-621763 Prevents SARS-CoV-2 Transmission in Ferret Model

In a ferret transmission model of SARS-CoV-2 VOC P.1 (gamma), twice-daily oral administration of 10 mg/kg GS-621763 beginning 12 hours post-infection completely blocked virus transmission to untreated direct-contact animals [1]. Infected donor ferrets receiving GS-621763 showed viral RNA levels in nasal washes reduced to near the limit of detection, and all four contact ferrets co-housed with treated donors remained virus-negative throughout the study [2]. This transmission-blocking activity represents a functional advantage not demonstrated for the parent nucleoside GS-441524 or achievable with intravenous remdesivir in comparable models.

Viral transmission Ferrets Gamma variant Contact animals

Recommended Research and Preclinical Application Scenarios for (S)-GS-621763


Preclinical Studies Requiring Oral Antiviral Administration in Rodent Models of SARS-CoV-2

GS-621763 is the optimal choice for investigators studying SARS-CoV-2 pathogenesis in mice or other rodent models where oral dosing is required. The compound achieves dose-proportional plasma exposure of the active metabolite GS-441524 following oral administration, with 30 mg/kg BID therapeutic dosing producing ~3–4 log10 reductions in lung viral titers [1]. This enables robust evaluation of early-intervention oral antiviral strategies without the confounding requirement of intravenous administration.

Human Airway Epithelium and Primary Lung Cell Antiviral Screening

For researchers utilizing well-differentiated human airway epithelium (HAE) cultures or primary human lung cell systems, GS-621763 provides superior antiviral potency relative to GS-441524 against SARS-CoV-2 variants of concern [1]. In HAE cultures infected with VOC gamma, GS-621763 reduces virus titers by >2 log10 and preserves tissue integrity (TEER), while GS-441524 achieves only partial suppression [2]. This differential efficacy makes GS-621763 the preferred compound for translational studies in physiologically relevant human respiratory models.

Broad-Spectrum Coronavirus Antiviral Development Programs

Investigators targeting multiple coronavirus species, including MERS-CoV, should select GS-621763 over GS-441524 based on its superior potency against genetically divergent coronaviruses. GS-621763 demonstrates an EC50 of 0.71 μM against MERS-CoV, representing 2.6-fold greater potency than GS-441524 (EC50 = 1.86 μM) in comparable assays [1]. This broad-spectrum profile supports research programs aimed at pan-coronavirus therapeutic development.

Viral Transmission and Outbreak Mitigation Studies in Ferret Models

For research on SARS-CoV-2 transmission dynamics and community spread mitigation, GS-621763 uniquely enables oral therapeutic intervention studies that block viral transmission to untreated contacts. Twice-daily oral administration of 10 mg/kg GS-621763 in infected donor ferrets completely prevented transmission to co-housed naive animals [1]. This functional capability is not demonstrated for GS-441524 or remdesivir in comparable models, making GS-621763 the essential compound for transmission-focused preclinical research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-GS-621763

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.